2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene

Übersicht

Beschreibung

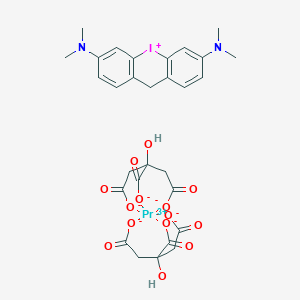

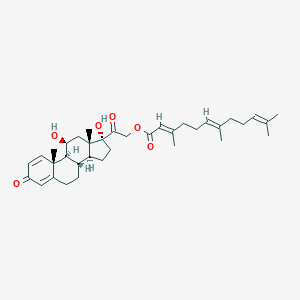

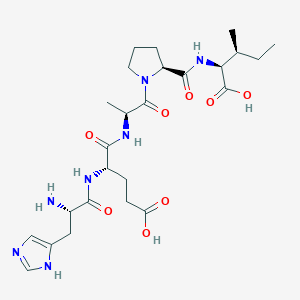

2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene is a chemical compound with the molecular formula C20H20O4S . It’s also known by the synonym 2,5-Thiophenedimethanol, α,α’-bis(4-methoxyphenyl)-, (R*,S*)- .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with two 4-methoxyphenylhydroxymethyl groups . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Physical and Chemical Properties Analysis

The molecular weight of this compound is 356.44 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Treatment of Inflammation and Pain : 5-Alkyl-2,3-diarylthiophenes, a category that includes compounds similar to 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene, are found to be useful in treating inflammation and pain (Sikora, 2000).

Electrochromic Conducting Polymers : A series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which are structurally related to this compound, have been synthesized and characterized. These polymers exhibit low redox switching potentials and stability in the conducting state, making them suitable for electrochromic applications (Sotzing, Reynolds, & Steel, 1996).

Electrochemical Properties of Analogues : The electrochemical properties of conjugation-extended tetrathiafulvalene analogues, including 2,5-bis(1,4-dithiafulven-6-yl)thiophene, have been explored. These properties are critical for understanding the potential application in electronic devices (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Application in Organic Field-Effect Transistors : Mixed phenylene-thiophene oligomers, including 2,5-bis(4-n-hexylphenyl)thiophene, have been synthesized and showed high carrier mobilities, indicating their potential use in organic field-effect transistors and nonvolatile transistor memory elements (Mushrush, Facchetti, Lefenfeld, Katz, & Marks, 2003).

Use in Conducting Polymers for Electronics : New thiophene derivatives, including 3,4-bis[(methoxycarbonyl)methyl]thiophene, have been synthesized as potential precursors for conducting polymers in electronics (Fazio, Gabriele, Salerno, & Destri, 1999).

Hole-Transporting Materials in Solar Cells : Electron-rich molecules containing thiophene cores, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have been used as hole-transporting materials in perovskite-based solar cells, achieving high power conversion efficiencies (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Corrosion Inhibition in Mild Steel : Thiophene derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating potential applications in materials protection and engineering (Yadav, Behera, Sinha, & Yadav, 2014).

Eigenschaften

IUPAC Name |

(R)-[5-[(S)-hydroxy-(4-methoxyphenyl)methyl]thiophen-2-yl]-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4S/c1-23-15-7-3-13(4-8-15)19(21)17-11-12-18(25-17)20(22)14-5-9-16(24-2)10-6-14/h3-12,19-22H,1-2H3/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYCLQHBIQRNDH-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(S2)C(C3=CC=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C2=CC=C(S2)[C@H](C3=CC=C(C=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120450-72-8 | |

| Record name | 2,5-Bis(4-methoxyphenylhydroxymethyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120450728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

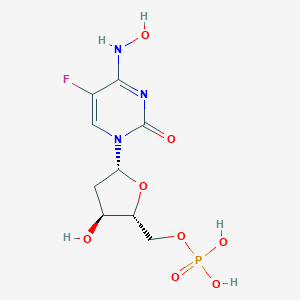

![[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B218575.png)

![(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one](/img/structure/B218725.png)